LogP Difference: Enhanced Hydrophilicity
The 5'-hydroxy substitution reduces computed LogP by 0.43 log units vs. the unsubstituted spiro[cyclopropane-1,3'-indolin]-2'-one, and by 0.17 log units vs. the 5'-methoxy analog, indicating meaningfully higher hydrophilicity that may influence aqueous solubility, permeability, and metabolic clearance predictions . This difference is large enough to materially affect predictions from drug-likeness filters (e.g., Lipinski Rule of 5, where LogP ≤5 is a key criterion) and can shift the compound's positioning in lead optimization property profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.3759 (Chemscene); XLogP3-AA 0.8 (PubChem) |
| Comparator Or Baseline | Unsubstituted parent spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 13861-75-1): LogP 1.80830 (Chemsrc). 5'-Methoxy analog (CAS 1360946-96-8): LogP 1.55 (Chemsrc) |
| Quantified Difference | Δ LogP = -0.43 (vs. unsubstituted parent); Δ LogP = -0.17 (vs. 5'-OMe analog) |
| Conditions | Computed using XLogP3 / ACD/Labs-based algorithms at 25°C (predicted values); not experimentally determined |
Why This Matters
In med-chem lead optimization, a Δ LogP of 0.4–0.5 units can shift predicted aqueous solubility by ~2- to 3-fold; selecting the 5'-OH variant over the unsubstituted parent may therefore improve formulation behavior or reduce the need for solubilizing excipients in early in vitro testing.
